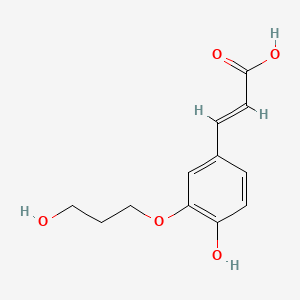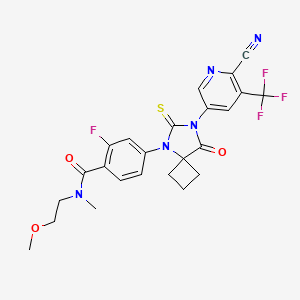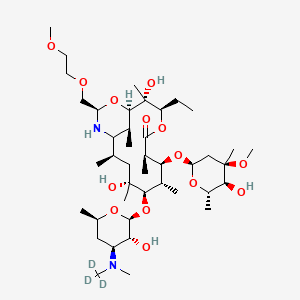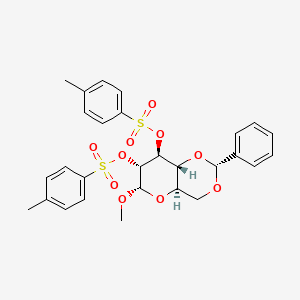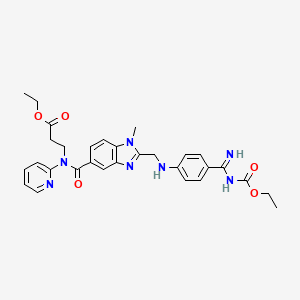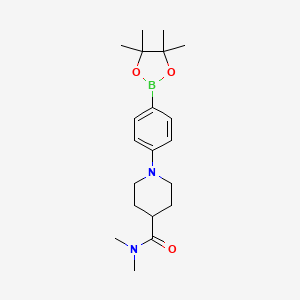![molecular formula C12H18N5O8P B13844921 [(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylguanosine 5’-Monophosphate is a purine ribonucleoside 5’-monophosphate that features N,N-dimethylguanine as its nucleobase This compound is a derivative of guanosine 5’-monophosphate, where the guanine base is dimethylated at the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylguanosine 5’-Monophosphate typically involves the methylation of guanosine 5’-monophosphate. The reaction is carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions often include an aqueous or organic solvent system, and the reaction is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N,N-Dimethylguanosine 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylguanosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobase, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, amines, and other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the nucleobase or the phosphate group.
Reduction: Reduced forms of the nucleobase or the phosphate group.
Substitution: Substituted derivatives at the nucleobase or the phosphate group.
Aplicaciones Científicas De Investigación
N,N-Dimethylguanosine 5’-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside and nucleotide chemistry, including reaction mechanisms and synthesis.
Biology: Investigated for its role in RNA modification and its potential effects on RNA stability and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of N,N-Dimethylguanosine 5’-Monophosphate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
N,N-Dimethylguanosine 5’-Monophosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Guanosine 5’-Monophosphate: Lacks the dimethylation at the nitrogen atoms, resulting in different chemical and biological properties.
N2-Methylguanosine 5’-Monophosphate: Contains a single methyl group, leading to distinct reactivity and interactions.
N2,N2-Dimethylguanosine 5’-Monophosphate(1-) Residue: An anionic form of the compound, which can exhibit different solubility and reactivity characteristics .
N,N-Dimethylguanosine 5’-Monophosphate stands out due to its unique dimethylation, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N5O8P |
|---|---|
Peso molecular |
391.27 g/mol |
Nombre IUPAC |
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7?,8?,11-/m1/s1 |
Clave InChI |
IWJFVRMOIKWYNZ-VTFQDDHLSA-N |
SMILES isomérico |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


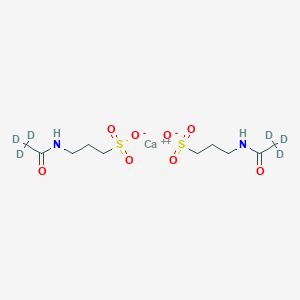
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
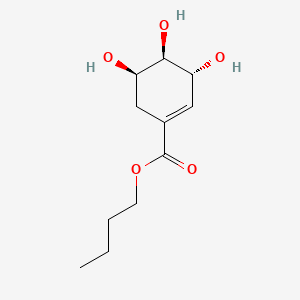
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
